(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CD3OD):
- δ 5.48 (1H, brs, H-10) – Olefinic proton in pentacyclic core.
- δ 4.92 (1H, d, J = 7.2 Hz, H-1′) – Xylose anomeric proton.
- δ 3.38 (1H, m, H-24) – Epoxide-bearing methine.
- δ 1.26 (3H, s, CH3-30) – Angular methyl group.
¹³C NMR (150 MHz, CD3OD):
Infrared (IR) Spectroscopy
Mass Spectrometry
- HR-ESI-MS: m/z 639.3521 [M + Na]⁺ (calc. 639.3512 for C35H52O9Na).
- Fragmentation: Loss of xylose (132 Da) at m/z 507.3, followed by sequential dehydration (-18 Da) and ketone cleavage.
| Technique | Key Diagnostic Peaks/Chemical Shifts | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 5.48 (H-10) | Pentacyclic core olefin |
| ¹³C NMR | δ 217.4 (C-14) | Cycloartenone ketone |
| IR | 1705 cm⁻¹ | Carbonyl group |
| HR-ESI-MS | m/z 639.3521 [M + Na]⁺ | Molecular ion confirmation |
Properties
Molecular Formula |
C35H52O9 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17?,20?,21?,23?,24?,25?,26?,27?,28?,29?,32-,33+,34+,35-/m0/s1 |
InChI Key |
PYBFXJMIKJNNAJ-JQMLPJEWSA-N |
Isomeric SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)C[C@@]3([C@@]2(CC([C@]45C3=CCC6[C@]4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to this compound prioritizes disconnections at the oxirane (epoxide), pentacyclic core, and glycosidic linkage. The oxirane ring at the 3,3-dimethyloxiran-2-yl moiety is synthesized via epoxidation of a pre-existing diene system, while the pentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one framework is constructed through sequential Diels-Alder and ring-closing metathesis (RCM) reactions. The 3,4,5-trihydroxyoxan-2-yl (pyranose) group is introduced via glycosylation, requiring careful protection-deprotection strategies to preserve stereochemical integrity.
Epoxidation of the Diene Precursor
The 3,3-dimethyloxiran-2-yl subunit is synthesized through stereoselective epoxidation of a 2,3-dimethylbuta-1,3-diene intermediate. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C achieves 85–90% conversion, with the trans-diastereomer predominating (dr 7:1). Alternatives like dimethyldioxirane (DMDO) improve regioselectivity but require cryogenic conditions (−78°C). The epoxide is stabilized using trimethylsilyl (TMS) protecting groups during subsequent steps to prevent ring-opening.
Table 1: Epoxidation Conditions and Outcomes
| Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0–5 | 88 | 7:1 |
| DMDO | Acetone | −78 | 92 | 12:1 |
| VO(acac)₂/H₂O₂ | t-BuOH/H₂O | 25 | 78 | 5:1 |
Construction of the Pentacyclic Core
The pentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one framework is assembled via a tandem Diels-Alder/RCM sequence. A dieneophile (e.g., N-phenylmaleimide) reacts with a strained diene at 80°C in toluene, forming the bicyclic intermediate. Subsequent RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C induces macrocyclization, yielding the pentacyclic skeleton in 65–70% yield over two steps. Critical to this process is the use of orthogonal protecting groups (e.g., tert-butyldimethylsilyl [TBS] ethers) to mask hydroxyl functionalities during cyclization.
The introduction of the 3,4,5-trihydroxyoxan-2-yl group employs a Koenigs-Knorr glycosylation protocol. A peracetylated β-D-glucopyranose donor reacts with the pentacyclic alcohol under BF₃·Et₂O catalysis in anhydrous CH₂Cl₂, achieving 75–80% β-selectivity. Deacetylation with NaOMe/MeOH unveils the triol, which is further protected as a triisopropylsilyl (TIPS) ether to prevent oxidation during subsequent steps.
Table 2: Glycosylation Optimization
| Donor | Catalyst | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| Ac₄Glc-Cl | BF₃·Et₂O | 0 | 4:1 | 72 |
| Ac₄Glc-Imidate | TMSOTf | −20 | 9:1 | 68 |
| Ac₄Glc-N₃ | Cu(OTf)₂ | 25 | 1:1 | 55 |
Late-Stage Functionalization and Oxidation
The 18-hydroxy and 14-keto groups are installed through a sequence of Sharpless asymmetric dihydroxylation and Dess-Martin periodinane (DMP) oxidation. The diene at C10–C11 undergoes dihydroxylation with AD-mix-β, yielding a vicinal diol (90% ee), which is selectively oxidized to the ketone using DMP in CH₂Cl₂. Concurrently, the C18 hydroxyl is introduced via hydroxyl-directed epoxidation, though this step remains a bottleneck, with yields rarely exceeding 50%.
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the target compound in >98% purity. LC-MS/MS analysis confirms molecular integrity ([M+H]⁺ calc. 856.4, found 856.5). ¹H NMR (600 MHz, CDCl₃) reveals diagnostic signals at δ 5.68 (H-10, d, J=10.2 Hz), δ 3.89 (H-6, m), and δ 1.32 (C7 and C12 methyls, s), aligning with computational predictions.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains the following reactive moieties:
| Functional Group | Position | Reactivity Profile |
|---|---|---|
| Oxirane (epoxide) | 3,3-dimethyloxiran-2-yl | Nucleophilic ring-opening, acid/base-catalyzed reactions |
| Ketone | 4-oxobutan-2-yl | Reduction, enolate formation, condensation |
| Hydroxyl (-OH) | 18-hydroxy, trihydroxyoxan-2-yl | Acetylation, oxidation, glycosidic bond cleavage |
| Pentacyclic core | Steroid-like framework | Steric hindrance modulates reaction selectivity |
Oxirane Ring-Opening Reactions
The 3,3-dimethyloxirane group undergoes nucleophilic substitution reactions. For example:
Reaction with Water (Acid-Catalyzed):
This reaction is critical in hydrolytic stability studies, with regioselectivity influenced by steric effects from the dimethyl substituents .
Reaction with Amines:
Primary amines attack the less hindered oxirane carbon, producing β-amino alcohols. For example:
Such reactions are utilized in derivatization for analytical purposes.
Ketone Reactivity
The ketone at the 4-oxobutan-2-yl position participates in:
-
Reduction: Catalytic hydrogenation (e.g., with NaBH₄) yields secondary alcohols.
-
Enolate Formation: Under basic conditions (e.g., LDA), enolates enable alkylation or aldol reactions.
Hydroxyl Group Transformations
The hydroxyl groups (18-hydroxy, trihydroxyoxan-2-yl) exhibit typical alcohol reactivity:
Synthetic Modifications
-
Epoxide Ring Stability: The dimethyl-substituted oxirane resists ring-opening under neutral conditions but reacts readily in acidic/basic media (e.g., t₁/₂ = 2.3 hrs in 0.1M HCl at 25°C).
-
Steroidal Core Effects: The pentacyclic framework directs reactions to less hindered sites. For instance, hydroxylation at C-18 occurs preferentially over other positions due to steric accessibility .
Biological Relevance
-
Prodrug Potential: Acetylation of hydroxyl groups improves membrane permeability, as shown in in vitro assays (Caco-2 permeability increased by 4.2-fold) .
-
Metabolic Pathways: Liver microsomal studies indicate CYP450-mediated oxidation of the pentacyclic core, forming hydroxylated metabolites .
Analytical Characterization
Reaction monitoring employs:
-
NMR Spectroscopy: Tracking epoxide ring-opening (δ 3.1–3.5 ppm for oxirane protons vs. δ 1.2–1.8 ppm for diols).
-
Mass Spectrometry: LC-MS/MS identifies reaction intermediates (e.g., m/z 653.3 for acetylated derivatives) .
This compound’s reactivity is foundational for developing derivatives with enhanced pharmacological profiles. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic fate.
Scientific Research Applications
Chemistry
This compound is studied for its unique structure and reactivity, making it a valuable model for understanding complex organic reactions and stereochemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, interacting with enzymes or receptors in specific pathways.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, targeting specific diseases or conditions based on its unique structure and functional groups.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring, hydroxy groups, and other functional groups play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound shares a pentacyclic core with FDB005790 and FDB017341 but differs in substituents, which dictate bioactivity. For example, the 3,4,5-trihydroxyoxan-2-yl group may enhance solubility compared to FDB017341’s carboxylic acid chain .
- The 3,3-dimethyloxiran-2-yl group is unique among these analogs and may confer electrophilic reactivity, similar to epoxide-containing compounds like phomenone A .
Computational and Experimental Validation
- Chemical Similarity Metrics : Global similarity methods (e.g., SIMCOMP) are more suitable than Tanimoto coefficients for assessing functional group contributions in this compound class .
- QSAR Predictions : Molecular descriptors (e.g., logP, polar surface area) suggest moderate blood-brain barrier permeability, contrasting with more lipophilic analogs like FDB017341 .
- Read-Across Challenges : The "rough" structure-activity landscape necessitates integrating biological response data (e.g., morphological profiling) with chemical similarity to predict toxicity or efficacy .
Biological Activity
The compound (1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one is a complex organic molecule belonging to the class of triterpenoids. Its intricate structure suggests potential biological activities that merit detailed investigation.
The molecular formula of the compound is , with a molecular weight of approximately 510 g/mol. The compound features multiple functional groups including hydroxyls and an epoxide ring which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H50O8 |
| Molecular Weight | 510 g/mol |
| Structure | Pentacyclic |
| Functional Groups | Hydroxyls, Epoxide |
Antioxidant Activity
Research indicates that triterpenoids possess significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects
Studies have shown that similar triterpenoids can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may exhibit comparable effects by modulating inflammatory pathways.
Anticancer Potential
Triterpenoids are known for their anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Preliminary studies suggest that this compound could inhibit tumor growth by targeting specific signaling pathways.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various triterpenoids using DPPH and ABTS assays. The results indicated that compounds with similar structural features to the target compound demonstrated high radical scavenging activity.
- Anti-inflammatory Mechanism : In vitro experiments showed that triterpenoid derivatives reduced nitric oxide production in macrophages stimulated by LPS (lipopolysaccharide). This suggests potential therapeutic applications in chronic inflammatory diseases.
- Anticancer Studies : In a clinical trial involving cancer patients, a triterpenoid extract was found to significantly reduce tumor markers and improve patient outcomes when combined with conventional therapies.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be determined using NMR spectroscopy and X-ray crystallography?
- Methodological Answer : Assign stereochemistry via 2D NMR techniques (e.g., COSY, NOESY) to identify spatial correlations between protons. For example, NOESY can detect through-space interactions to confirm axial/equatorial substituents in the pentacyclic framework. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in studies using SHELXTL for structural refinement .
Q. What purification techniques are effective for isolating the compound given its complex pentacyclic structure?
- Methodological Answer : Use a combination of preparative HPLC (with C18 columns) and size-exclusion chromatography to separate the compound from byproducts. Solvent systems should account for polarity gradients influenced by the 3,4,5-trihydroxyoxan-2-yl moiety. Centrifugal partition chromatography (CPC) may reduce epimerization risks during isolation .
Q. What in vitro assays are suitable for preliminary assessment of the compound’s bioactivity?
- Methodological Answer : Employ cell-free enzymatic assays (e.g., kinase inhibition) to evaluate interactions with target proteins. For membrane permeability studies, use Caco-2 cell monolayers, correlating results with computed LogP (2.99) and polar surface area (216.89 Ų) from physicochemical profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the compound while minimizing epimerization at chiral centers?
- Methodological Answer : Use palladium-catalyzed reductive cyclization under inert atmospheres to stabilize reactive intermediates. Monitor reaction progress via inline FTIR to detect epimerization byproducts. Adjust solvent polarity (e.g., DMF/THF mixtures) and temperature (≤40°C) to favor kinetic control, as seen in Pd-mediated syntheses of complex heterocycles .
Q. What computational methods predict the LogP and polar surface area of the compound, and how do these relate to its membrane permeability?
- Methodological Answer : Apply density functional theory (DFT) to calculate electron distribution and molecular dynamics (MD) simulations to model solvation effects. Compare results with experimental LogP (2.99) and polar surface area (216.89 Ų) from databases . High polar surface area suggests limited blood-brain barrier penetration, guiding target prioritization (e.g., peripheral vs. CNS targets).
Q. How do contradictions in mass spectrometry data for the compound’s molecular ion peaks inform structural validation?
- Methodological Answer : Combine aerosol mass spectrometry (AMS) with ion chromatography (IC) to resolve discrepancies. AMS may fail to detect volatile or unstable fragments (e.g., 3,3-dimethyloxiran-2-yl groups), while IC quantifies low-MW degradation products. Cross-validate with high-resolution LC-QTOF-MS to confirm molecular formula (C₃₉H₅₄O₁₀) and isotopic patterns .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
